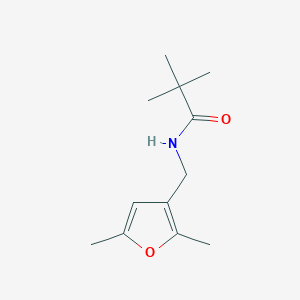

N-((2,5-dimethylfuran-3-yl)methyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have a pivalamide group, which is derived from pivalic acid, a type of carboxylic acid .

Synthesis Analysis

While specific synthesis methods for “N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” are not available, similar compounds are often synthesized through condensation reactions . For example, 2,5-Dimethylfuran can be produced from biomass, and it’s a promising biofuel candidate .Applications De Recherche Scientifique

Fluorescent Probe and Sensing Applications

The unique photophysical properties of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide (DEPO) make it an excellent candidate for fluorescent probes and sensors. Researchers have explored its use in detecting specific analytes, such as metal ions, pH changes, or biomolecules. By exploiting its fluorescence response, DEPO can serve as a sensitive indicator in biological and environmental monitoring systems .

Organic Light-Emitting Diodes (OLEDs)

DEPO’s π-conjugated structure and electron-donating and accepting groups position it as a potential material for OLEDs. Its ability to emit light efficiently under UV excitation makes it valuable for display technologies, lighting, and optoelectronic devices. Researchers investigate its performance as an emissive layer or dopant in OLEDs .

Optical Limiting Materials

Materials that protect against intense laser radiation are crucial in various applications. DEPO’s nonlinear optical properties, such as its high third-order nonlinear susceptibility, make it a candidate for optical limiting devices. By absorbing and scattering incident laser light, it can mitigate damage to sensitive optical components .

Biofuel Production

In recent years, 2,5-dimethylfuran (DMF) has gained attention as a biofuel candidate. Biomass conversion, particularly from hexoses like fructose or glucose, can yield DMF. Its energy density surpasses that of ethanol, making it comparable to gasoline. Researchers explore efficient methods for DMF production from renewable feedstocks .

Solvent Properties and Micelle Concentration Determination

DEPO’s solvatochromic behavior allows researchers to study solvent interactions. It is photostable in dimethyl sulfoxide (DMSO) but undergoes photodecomposition in chloromethane solvents. Additionally, DEPO serves as a probe or quencher to determine critical micelle concentration (CMC) in surfactant solutions, such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Longmire Film and Thin Film Applications

Thin films play a crucial role in various technologies. DEPO’s film-forming properties make it relevant for applications like Longmire films, which are used in optical and protective coatings. Researchers explore its stability, adhesion, and optical properties in thin film configurations .

These applications highlight the versatility of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide, making it an intriguing compound for further investigation and development in diverse scientific fields . If you’d like more information on any specific application, feel free to ask!

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8-6-10(9(2)15-8)7-13-11(14)12(3,4)5/h6H,7H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSNKLGUVULJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B2604231.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)